molecular formula C17H12ClN3O2S2 B1405409 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide CAS No. 1799439-21-6

4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide

Cat. No.: B1405409
CAS No.: 1799439-21-6
M. Wt: 389.9 g/mol
InChI Key: ULZLUTMUKYKXIL-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 3-cyano-N-(thiazol-2-yl)benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. It also interferes with the signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:

In comparison, this compound stands out due to its combined structural features, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S2/c18-15-3-1-2-12(9-15)8-13-4-5-16(10-14(13)11-19)25(22,23)21-17-20-6-7-24-17/h1-7,9-10H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLUTMUKYKXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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